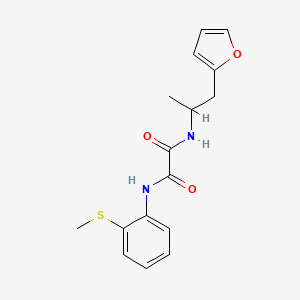

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a furan-2-yl moiety at the N1 position and a 2-(methylthio)phenyl group at the N2 position.

The compound’s molecular formula is inferred as C16H18N2O3S (calculated based on substituent contributions), with a molecular weight of 318.4 g/mol. Its structural uniqueness lies in the combination of a furan heterocycle and a sulfur-containing aromatic group, which differentiates it from other oxalamides in pharmacological and physicochemical profiles.

Properties

IUPAC Name |

N'-[1-(furan-2-yl)propan-2-yl]-N-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-11(10-12-6-5-9-21-12)17-15(19)16(20)18-13-7-3-4-8-14(13)22-2/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJZWHLNHMSQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This article reviews the existing literature on its biological activity, including relevant experimental findings, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound features a furan moiety and a methylthio-substituted phenyl group linked by an oxalamide functional group. Its chemical formula is with a molecular weight of 308.34 g/mol.

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, making it a target for skin whitening agents and treatments for hyperpigmentation. Recent studies have highlighted the inhibitory effects of various furan derivatives on tyrosinase activity:

- Compound Evaluation : A series of derivatives similar to this compound were synthesized and tested for their tyrosinase inhibitory activity. The most potent compound in these studies exhibited an IC50 value of 0.0433 µM against monophenolase activity, significantly outperforming the standard inhibitor kojic acid (IC50 = 19.97 µM) .

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |

|---|---|---|

| Test Compound | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |

The mechanism of inhibition was characterized as mixed-type inhibition, with kinetic parameters determined using Lineweaver-Burk plots yielding inhibition constants () of 0.012 µM and 0.165 µM for the respective substrates . Molecular docking studies indicated that the compound binds to both catalytic and allosteric sites on the tyrosinase enzyme, suggesting multiple interaction points that could enhance its inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence and position of substituents on the furan and phenyl rings significantly influence biological activity:

- Furan Ring : The furan moiety appears critical for maintaining structural integrity and facilitating interactions with the enzyme.

- Phenyl Substitution : Variations in substitution on the phenyl ring (e.g., hydroxyl groups) have been shown to enhance inhibitory potency, indicating that electronic effects play a crucial role in modulating activity .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

- Synthesis : A method involving refluxing furan derivatives with substituted phenols has yielded various oxalamide derivatives, which were subsequently screened for biological activity .

- Biological Testing : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of mushroom tyrosinase, reinforcing the potential application of these compounds in cosmetic formulations aimed at skin lightening.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The following table compares key structural features and biological activities of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide with analogous oxalamides:

Pharmacological and Metabolic Insights

- 16.099): These compounds exhibit high potency as flavor enhancers, with safety margins exceeding 33 million due to rapid metabolic clearance via hydrolysis and oxidation . The target compound’s furan group may confer faster metabolism compared to S336’s methoxybenzyl groups.

- CYP Inhibition: S5456, a dimethoxybenzyl analog, shows moderate CYP3A4 inhibition, suggesting that electron-donating groups (e.g., methoxy) may enhance enzyme interaction. The target compound’s methylthio group, a weaker electron donor, might reduce CYP affinity .

Q & A

Q. What synthetic strategies are effective for preparing N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide, particularly regarding stereochemical control and yield optimization?

Answer: The synthesis of oxalamide derivatives typically involves coupling reactions between activated oxalic acid derivatives (e.g., oxalyl chloride) and amines. For example, in related compounds like N1-(4-chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide, oxalyl chloride is reacted with primary/secondary amines under anhydrous conditions, followed by purification via flash chromatography . To address stereochemistry, chiral starting materials or resolution techniques (e.g., chiral HPLC) may be required. Yield optimization can be achieved by controlling reaction temperature (e.g., 0–25°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometric ratios. Evidence from similar furan-containing oxalamides (e.g., N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)-oxalamide) suggests that protecting groups for reactive heterocycles (e.g., furan) may be necessary to prevent side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer: Key techniques include:

- 1H NMR : To verify substituent environments (e.g., furan protons at δ ~6.3–7.4 ppm, methylthio group at δ ~2.5 ppm) and assess stereoisomer ratios. Elevated temperature (e.g., 50°C in DMSO-d6) may resolve overlapping signals .

- LC-MS (APCI+) : To confirm molecular weight (e.g., m/z 409.28 for N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide) and detect impurities .

- HPLC : For purity assessment (>90% recommended), using reverse-phase columns (C18) and gradient elution with acetonitrile/water .

Advanced Research Questions

Q. How do the furan and methylthiophenyl moieties influence the compound’s electronic properties and interactions with biological targets?

Answer:

- Furan : The oxygen atom in furan contributes to electron-rich aromatic systems, enabling π-π stacking or hydrogen bonding with target proteins. For example, furan-containing oxalamides like NFO exhibit enhanced binding to hydrophobic enzyme pockets .

- Methylthiophenyl : The sulfur atom in the methylthio group can participate in hydrophobic interactions and modulate solubility. In N1-(2-(methylthio)phenyl) derivatives, this group has been linked to improved metabolic stability compared to unsubstituted phenyl analogs . Computational studies (e.g., molecular docking) are recommended to map interactions with targets like soluble epoxide hydrolase (sEH), where oxalamides act as inhibitors .

Q. What in vitro assays are appropriate for evaluating this compound’s enzyme inhibitory activity, and how can IC50 values be interpreted?

Answer:

- sEH Inhibition : Use fluorescence-based assays with recombinant human sEH and substrate (e.g., cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate). IC50 values <100 nM indicate high potency, as seen in N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide derivatives .

- CYP450 Screening : Assess metabolic stability using liver microsomes (e.g., human CYP3A4/2D6) to predict pharmacokinetic behavior. Compounds like N1-(4-chlorophenyl)oxalamides show variable CYP interactions depending on substituents .

Q. How can X-ray crystallography resolve conformational ambiguities in this compound, and what software tools are recommended for structure refinement?

Answer: Single-crystal X-ray diffraction can elucidate bond angles, torsion angles, and non-covalent interactions. For example, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging least-squares minimization and twin-detection algorithms . Key steps include:

- Growing crystals via vapor diffusion (e.g., using ethanol/water mixtures).

- Collecting data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refining structures with Olex2 or WinGX interfaces, incorporating restraints for disordered groups .

Methodological Considerations

Q. What strategies mitigate challenges in isolating stereoisomers of this compound?

Answer:

- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients for enantiomer separation .

- Dynamic Kinetic Resolution : Employ catalysts (e.g., palladium complexes) to favor one enantiomer during synthesis .

Q. How can computational modeling predict the compound’s metabolic pathways and toxicity?

Answer:

- ADMET Prediction : Tools like SwissADME or ProTox-II can estimate bioavailability, CYP inhibition, and hepatotoxicity based on structural descriptors (e.g., logP, topological surface area) .

- Metabolite Identification : Use in silico platforms (e.g., GLORYx) to simulate phase I/II metabolism, focusing on vulnerable sites like the methylthio group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.